

A Technical Guide to the Spectral Analysis of Ethyl 3-Oxohexanoate

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Compound of Interest

Compound Name: Ethyl 3-oxohexanoate

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This whitepaper provides a comprehensive overview of the spectral data for **ethyl 3-oxohexanoate** (CAS No: 3249-68-1), a beta-keto ester of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure

Ethyl 3-oxohexanoate ($C_8H_{14}O_3$) is a colorless liquid with a fruity odor. Its structure consists of a six-carbon chain with a ketone at the 3-position and an ethyl ester at the 1-position.

Molecular Formula: $C_8H_{14}O_3$ Molecular Weight: 158.19 g/mol

Spectral Data

The following tables summarize the key spectral data for **ethyl 3-oxohexanoate**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum provides detailed information about the proton environments in the molecule.

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-a	0.93	Triplet	7.4	3H
H-b	1.62	Sextet	7.4	2H
H-c	2.52	Triplet	7.3	2H
H-d	3.44	Singlet	-	2H
H-e	1.28	Triplet	7.1	3H
H-f	4.19	Quartet	7.1	2H

Solvent: CDCl₃, Spectrometer Frequency: 89.56 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Assignment	Chemical Shift (δ) ppm
C-1	167.3
C-2	49.5
C-3	202.9
C-4	45.4
C-5	17.2
C-6	13.6
C-7 (Ethyl CH ₂)	61.4
C-8 (Ethyl CH ₃)	14.1

Solvent: Chloroform-d, Spectrometer: Varian CFT-20[1]

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Assignment	Functional Group
1745	C=O Stretch	Ester Carbonyl
1716	C=O Stretch	Ketone Carbonyl
3000-2850	C-H Stretch	Alkane C-H

Note: The presence of two distinct carbonyl peaks is a key feature of the IR spectrum for this molecule.^[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Possible Fragment
158	5.8	[M] ⁺ (Molecular Ion)
115	13.9	[M - C ₂ H ₅ O] ⁺
113	5.4	[M - C ₂ H ₅ OH - H] ⁺
88	4.9	[CH ₃ CH ₂ OCOCH ₂] ⁺
71	100.0	[CH ₃ CH ₂ CH ₂ CO] ⁺ (Base Peak)
43	97.7	[CH ₃ CH ₂ CO] ⁺

Ionization Method: Electron Ionization (EI) at 75 eV^[3]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **ethyl 3-oxohexanoate** (approximately 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
- The solution is then filtered through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition (^1H and ^{13}C):

- The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- The acquired FIDs are then Fourier transformed to produce the NMR spectra. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

- A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is collected to account for atmospheric and instrumental interferences.
- A small drop of liquid **ethyl 3-oxohexanoate** is placed directly onto the ATR crystal, ensuring complete coverage of the sampling area.

- The sample spectrum is then acquired. The instrument measures the absorption of infrared radiation by the sample.
- After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

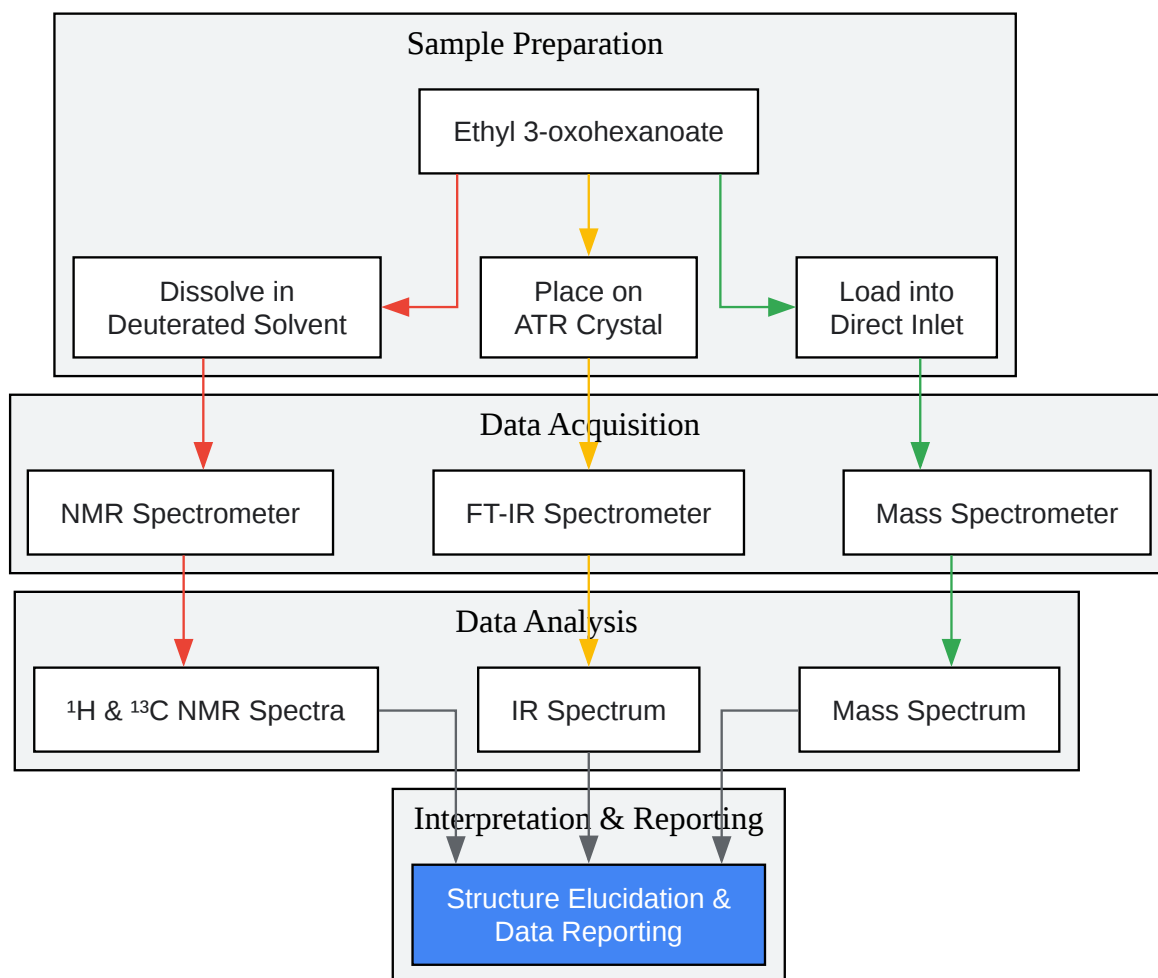
Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Data Acquisition (Direct Insertion Probe):

- A small amount of the liquid sample is introduced into a capillary tube, which is then placed in the direct insertion probe.
- The probe is inserted into the high-vacuum source of the mass spectrometer.
- The sample is volatilized by heating the probe.
- The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **ethyl 3-oxohexanoate**.



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Caption: Workflow for Spectral Analysis of **Ethyl 3-oxohexanoate**.

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References

- 1. sites.bu.edu [sites.bu.edu]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. web.uvic.ca [web.uvic.ca]
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